molecular formula C12H11BrN2O2 B581314 Ethyl 3-amino-7-bromoquinoline-2-carboxylate CAS No. 1260807-99-5

Ethyl 3-amino-7-bromoquinoline-2-carboxylate

Cat. No. B581314
CAS RN: 1260807-99-5
M. Wt: 295.136
InChI Key: UHKVUBKBFDPSDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-7-bromoquinoline-2-carboxylate is a chemical compound with the molecular formula C12H11BrN2O2 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-7-bromoquinoline-2-carboxylate is characterized by the presence of a quinoline core, which is a heterocyclic aromatic organic compound. It also contains an ethyl ester functional group and an amino group .


Chemical Reactions Analysis

Specific chemical reactions involving Ethyl 3-amino-7-bromoquinoline-2-carboxylate are not detailed in the available literature .


Physical And Chemical Properties Analysis

Ethyl 3-amino-7-bromoquinoline-2-carboxylate has a molecular weight of 295.14 . It is a solid at room temperature . The compound’s InChI Key is UHKVUBKBFDPSDM-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis of Anticancer Compounds

Research has focused on synthesizing derivatives of quinoline carboxylates for evaluating their anticancer activities. For example, the synthesis of 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives explored their effectiveness against breast cancer cell lines, showing significant anticancer activity in some compounds compared to a reference compound, Dox, indicating their potential in cancer treatment (Gaber et al., 2021).

Antibacterial Agents

Quinoline-3-carboxylates have been investigated for their antibacterial properties. A study synthesized ethyl-2-chloroquinoline-3-carboxylates from o-aminobenzophenones and evaluated their in vitro antibacterial activity against Bacillus subtilis and Vibrio cholera. The compounds exhibited moderate antibacterial activity, suggesting their potential as antibacterial agents (Krishnakumar et al., 2012).

Heterocyclic Synthons for Drug Discovery

Ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate, a related compound, has been used as a versatile synthon for preparing novel perianellated tetracyclic heteroaromatics. These compounds have potential applications in drug discovery due to their unique structural features (Mekheimer et al., 2005).

Antimicrobial and Antitubercular Activities

Compounds synthesized from halomethylquinoline building blocks, including those related to ethyl 3-amino-7-bromoquinoline-2-carboxylate, have been screened for antimicrobial and antitubercular activities. Some of these compounds showed significant activity, comparable with reference drugs, highlighting their potential as leads for developing new antimicrobial and antitubercular agents (Li et al., 2019).

Mechanism of Action

The mechanism of action of Ethyl 3-amino-7-bromoquinoline-2-carboxylate is not specified in the available literature .

Safety and Hazards

Ethyl 3-amino-7-bromoquinoline-2-carboxylate is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

ethyl 3-amino-7-bromoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-9(14)5-7-3-4-8(13)6-10(7)15-11/h3-6H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKVUBKBFDPSDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C2C=CC(=CC2=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719243
Record name Ethyl 3-amino-7-bromoquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1260807-99-5
Record name Ethyl 3-amino-7-bromoquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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